Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is often synthesized from its corresponding carboxylic acid derivative through esterification processes. Its unique structure includes a phenyl group attached to a piperidine ring, which contributes to its distinct chemical properties and biological activities. The compound is cataloged under the CAS number 1026-47-7.
The synthesis of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the following steps:
In industrial settings, optimized conditions are employed to enhance yield and scalability, often utilizing high-purity reagents and controlled environments.
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate features a complex molecular structure:
The compound's structure can be represented by its SMILES notation: CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2
, indicating the arrangement of atoms and bonds within the molecule.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze the molecular structure:
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate can participate in several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with various biological targets, including enzymes and receptors:
Research suggests that understanding these interactions could lead to potential therapeutic applications in treating various diseases.
The physical and chemical properties of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Stability | Stable under normal conditions |
These properties influence its behavior in different environments and applications .
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate has diverse applications across various fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8